

The Role of Ribosomal Protein S6 in Cardiac Hypertrophy: A Technical Guide

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Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. A key cellular process in hypertrophy is the increase in protein synthesis, which is tightly regulated by complex signaling networks. Central to this regulation is the phosphorylation of ribosomal protein S6 (rpS6), a component of the 40S ribosomal subunit. The phosphorylation of rpS6 is primarily mediated by the 70 kDa S6 kinases (S6K1 and S6K2), which are downstream effectors of the mammalian target of rapamycin (mTOR) signaling pathway. This technical guide provides an in-depth overview of the role of rpS6 in cardiac hypertrophy, focusing on the signaling pathways that govern its activation, the experimental evidence supporting its involvement, and detailed protocols for its study.

Introduction

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size, enhanced protein synthesis, and the re-expression of a fetal gene program. The mTOR signaling pathway is a master regulator of cell growth and proliferation and plays a crucial role in the development of cardiac hypertrophy. A critical downstream branch of the mTOR pathway involves the activation of S6 kinases and the subsequent phosphorylation of ribosomal protein S6. Phosphorylated S6 is thought to enhance the translation of a specific subset of mRNAs, known as 5' terminal

oligopyrimidine (5'TOP) mRNAs, which encode for components of the translational machinery itself, thereby amplifying protein synthesis capacity.

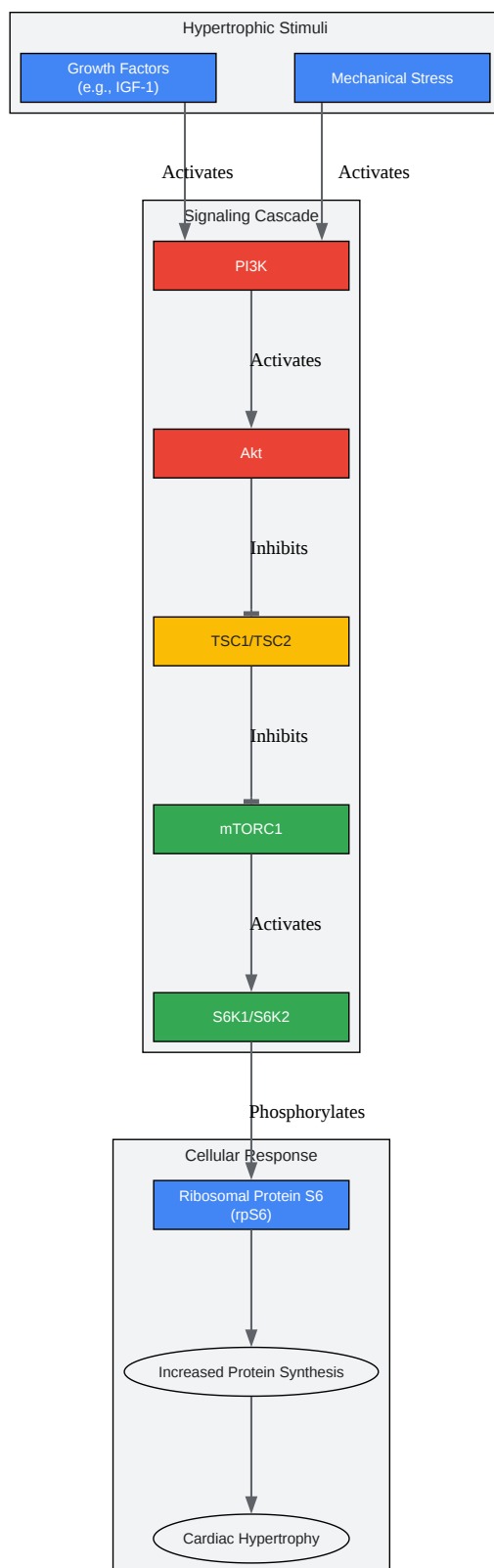
While the mTOR-S6K-S6 axis has been a focal point of research, its precise and indispensable role in cardiac hypertrophy is a subject of ongoing investigation. Studies using genetic knockout models have yielded complex and sometimes contradictory results, suggesting the involvement of redundant or compensatory signaling pathways. This guide will delve into the current understanding of the S6 protein's function in the hypertrophic heart, presenting the key signaling pathways, quantitative data from pivotal studies, and detailed experimental methodologies to facilitate further research in this area.

Signaling Pathways Regulating Ribosomal Protein S6 Phosphorylation

The phosphorylation of ribosomal protein S6 is a convergence point for multiple signaling pathways that are activated in response to hypertrophic stimuli. The canonical pathway involves the PI3K-Akt-mTOR axis.

The Canonical PI3K-Akt-mTOR-S6K Pathway

Hypertrophic stimuli, such as insulin-like growth factor 1 (IGF-1) and mechanical stress, activate phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as protein kinase B). Akt, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTOR complex 1 (mTORC1). The relief of this inhibition allows mTORC1 to phosphorylate and activate S6K1 and S6K2. These kinases then directly phosphorylate ribosomal protein S6 at multiple serine residues (S235/236, S240/244, and S247).

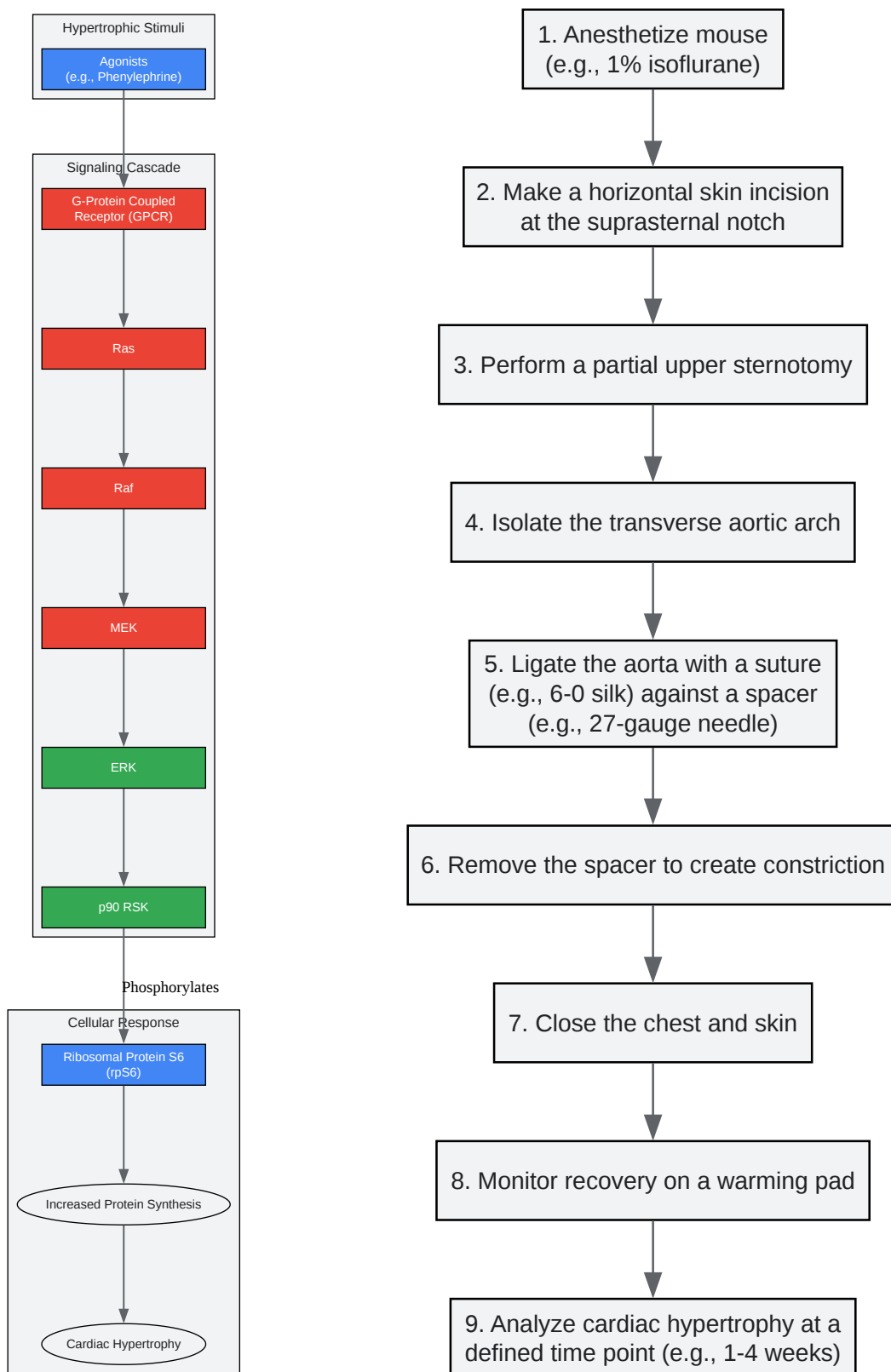


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Diagram 1: The canonical PI3K-Akt-mTOR-S6K signaling pathway in cardiac hypertrophy.

The Role of the ERK/RSK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is also activated by hypertrophic stimuli. Activated ERK can phosphorylate and activate the 90 kDa ribosomal S6 kinases (RSKs). RSKs, in turn, can phosphorylate ribosomal protein S6, suggesting a parallel pathway to mTORC1 for S6 activation.



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